molecular formula C16H13F3N4O2S B2355313 N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide CAS No. 343372-58-7

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide

Cat. No.: B2355313
CAS No.: 343372-58-7
M. Wt: 382.36
InChI Key: ODGXKGUZVOOMTL-UHFFFAOYSA-N
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Description

N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide is a complex organic compound that features a quinoxaline ring substituted with a trifluoromethyl group and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide typically involves multiple steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyltrimethylsilane.

    Sulfonohydrazide Formation: The benzenesulfonohydrazide moiety is formed by reacting benzenesulfonyl chloride with hydrazine hydrate under basic conditions.

    Final Coupling: The final step involves coupling the quinoxaline derivative with the benzenesulfonohydrazide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted sulfonohydrazide derivatives.

Scientific Research Applications

N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The quinoxaline ring can interact with nucleophilic sites on proteins, while the sulfonohydrazide moiety can form hydrogen bonds with target molecules, leading to inhibition or activation of biological functions.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(trifluoromethyl)aniline
  • 2-(trifluoromethyl)benzenesulfonohydrazide
  • N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Uniqueness

N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide is unique due to the combination of its quinoxaline ring, trifluoromethyl group, and sulfonohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2S/c1-23(22-26(24,25)11-7-3-2-4-8-11)15-14(16(17,18)19)20-12-9-5-6-10-13(12)21-15/h2-10,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGXKGUZVOOMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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